3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride
Description
Properties
CAS No. |
10185-70-3 |
|---|---|
Molecular Formula |
C9H10ClN3O |
Molecular Weight |
211.65 g/mol |
IUPAC Name |
3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7;/h2-5H,10H2,1H3;1H |
InChI Key |
LQCHGYNHWWAFML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride typically involves the reaction of 5-methyl-1,2,4-oxadiazole with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the aniline group.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Biological Applications
Research has highlighted several biological activities associated with 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride:
Anticancer Activity
This compound has demonstrated significant potential in anticancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Cell Line Testing: In vitro studies have shown that 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride exhibits IC50 values ranging from 13.6 to 48.37 µM against different cancer cell lines such as HCT-116 (colon cancer) and PC-3 (prostate cancer) .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against several pathogens. Its structure allows for interaction with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases . Its ability to cross the blood-brain barrier could enhance its therapeutic potential.
Chemical Reactivity
The reactivity of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride can be attributed to:
- Aromatic Substitution Reactions: Due to the presence of the aniline group.
- Nucleophilic Substitutions: The oxadiazole ring may participate in cycloaddition reactions under specific conditions.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (CAS: 10185-68-9)
- Structural Difference : Positional isomer with the aniline group at the 4-position of the oxadiazole ring instead of the 3-position.
- Impact: Altered electronic distribution and steric effects influence reactivity.
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline Hydrochloride (CAS: 1803603-42-0)
- Structural Difference : Cyclopropyl group replaces the methyl substituent on the oxadiazole.
- Impact: Increased steric bulk and altered lipophilicity. Cyclopropyl groups are known to enhance metabolic stability in pharmaceuticals, suggesting this analogue may exhibit improved pharmacokinetic properties compared to the methyl-substituted compound .
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride (CAS: 1184986-84-0)
- Structural Difference : The aniline group is replaced by a methanamine moiety.
- Impact : Reduced aromaticity and altered basicity. The primary amine may facilitate different reaction pathways, such as nucleophilic substitutions, broadening synthetic utility .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Substituent |
|---|---|---|---|---|
| 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline HCl | 211.65 (HCl salt) | 95–96 | High (HCl salt) | Methyl, Aniline (3-position) |
| 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline | 175.18 | Not reported | Moderate (free base) | Methyl, Aniline (4-position) |
| 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline HCl | 237.69 (HCl salt) | Not reported | Moderate | Cyclopropyl, Aniline (3-position) |
| (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine HCl | 153.60 (HCl salt) | Not reported | High | Methyl, Methanamine |
Key Observations :
- The hydrochloride salts generally exhibit higher solubility than free bases, critical for in vivo applications.
- Cyclopropyl substitution increases molecular weight and may reduce solubility compared to methyl analogues .
Biological Activity
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C₉H₁₀ClN₃O
- CAS Number : 306936-36-7
- Molecular Structure : The compound features an oxadiazole ring that is known for its diverse biological activities.
Research indicates that compounds containing the oxadiazole moiety can exhibit various biological activities through multiple mechanisms:
- Anticancer Activity : Oxadiazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase. This inhibition can lead to apoptosis in cancer cells by disrupting DNA replication and repair processes .
- Antimicrobial Properties : Some studies suggest that derivatives of oxadiazoles have antimicrobial effects against a range of pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
- Anti-inflammatory Effects : Certain oxadiazole derivatives have shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Biological Activity Data
The following table summarizes key findings related to the biological activity of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride:
Case Studies
-
Anticancer Study :
A study published in ACS Omega demonstrated that oxadiazole derivatives significantly inhibited the growth of various cancer cell lines. The study highlighted that 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride exhibited IC50 values comparable to established chemotherapeutic agents . -
Antimicrobial Assessment :
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable zone of inhibition, suggesting its potential as an antimicrobial agent . -
Inflammation Model :
A preclinical model assessed the anti-inflammatory effects of the compound by measuring cytokine levels in treated animals. The results showed a significant decrease in TNF-alpha and IL-6 levels, indicating its potential utility in treating inflammatory diseases .
Q & A
Q. Q: What are the key considerations for synthesizing 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride with high purity?
A: The synthesis typically involves coupling reactions between aniline derivatives and oxadiazole precursors. Critical steps include:
- Use of coupling agents like bromotri(pyrrolidino)phosphonium hexafluorophosphate (PyBroP) for amide bond formation .
- Purification via normal-phase (NP) silica column chromatography with gradients of ethyl acetate in cyclohexane to isolate the product .
- Validation by HPLC/MS for molecular weight confirmation (e.g., m/z 315.111 [M+H]+ for related analogs) .
- Purity optimization (≥97%) through recrystallization, as evidenced by melting point consistency (95–96°C) .
Advanced Structural Analysis
Q. Q: How can crystallographic data resolve ambiguities in the oxadiazole ring conformation of this compound?
A: X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical:
- High-resolution data (>1.0 Å) enables precise modeling of the oxadiazole ring and its methyl substituent .
- Twinning analysis may be required if crystals exhibit non-merohedral twinning, common in heterocyclic systems .
- Hydrogen bonding networks involving the aniline NH group and chloride counterion should be mapped to confirm protonation states .
Biological Activity Profiling
Q. Q: What methodologies are suitable for evaluating the bioactivity of this compound in kinase inhibition assays?
A:
- Enzyme assays: Use recombinant kinases (e.g., p38 MAPK) with ATP-competitive binding protocols. IC50 values can be determined via fluorescence polarization or radiometric assays .
- Cellular assays: Measure cytokine suppression (e.g., TNF-α) in macrophage models, as demonstrated for structurally related 5-HT1B receptor antagonists .
- Selectivity screening: Employ panels of 50+ kinases to identify off-target effects, leveraging the oxadiazole’s potential as a hinge-binding motif .
Data Contradiction Analysis
Q. Q: How should researchers address discrepancies in reported melting points or spectroscopic data?
A:
- Purity verification: Compare HPLC retention times and mass spectra with certified reference standards (e.g., CAS RN 10185-69-0) .
- Crystallographic validation: Resolve polymorphic forms (if any) via PXRD, as crystal packing can alter melting points .
- NMR analysis: Use 2D experiments (HSQC, HMBC) to confirm proton assignments, particularly for aromatic and oxadiazole protons, which may shift due to solvent effects .
Stability and Storage
Q. Q: What are the optimal storage conditions to prevent degradation of the hydrochloride salt?
A:
- Store under inert gas (N2/Ar) at −20°C in amber vials to avoid moisture absorption and photodegradation .
- Monitor for deliquescence using dynamic vapor sorption (DVS) analysis, as chloride salts are hygroscopic .
- For long-term stability (>6 months), lyophilize and store as a solid in desiccated containers with silica gel .
Advanced Applications in Drug Design
Q. Q: How can the oxadiazole-aniline scaffold be optimized for improved pharmacokinetic properties?
A:
- Bioisosteric replacement: Substitute the oxadiazole with 1,3,4-thiadiazole to enhance metabolic stability .
- Prodrug strategies: Esterify the aniline group (e.g., methyl ester prodrugs) to improve oral bioavailability, as seen in related compounds .
- Computational modeling: Perform DFT calculations to predict pKa (aniline NH ≈ 4.5–5.0) and logP (experimental logP ~1.9) for solubility optimization .
Analytical Method Development
Q. Q: What chromatographic techniques are recommended for quantifying trace impurities in this compound?
A:
- HPLC-DAD/MS: Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at 254 nm .
- IC-MS: Quantify chloride counterion content to ensure stoichiometric consistency (theoretical Cl% ≈ 10.2%) .
- Forced degradation studies: Expose to heat (40–60°C), UV light, and oxidative (H2O2) conditions to identify degradation pathways .
Mechanistic Studies
Q. Q: How can researchers elucidate the role of the oxadiazole ring in target binding?
A:
- SAR studies: Synthesize analogs with varied substituents (e.g., 5-ethyl, 5-cyclopropyl) and compare binding affinities .
- Crystallography: Co-crystallize with target proteins (e.g., kinases) to visualize oxadiazole-protein interactions .
- Molecular dynamics (MD): Simulate ligand-receptor dynamics to assess oxadiazole rigidity and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
